molecular formula C17H25N3O4S B2668526 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide CAS No. 897610-96-7

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide

Cat. No.: B2668526
CAS No.: 897610-96-7
M. Wt: 367.46
InChI Key: CYSVQWOJBGLUTQ-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The presence of a methoxyphenyl group and a cyclopropanecarboxamide moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of 1-(2-methoxyphenyl)piperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the sulfonyl group may produce a sulfide .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a therapeutic agent in neurological disorders sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-24-16-5-3-2-4-15(16)19-9-11-20(12-10-19)25(22,23)13-8-18-17(21)14-6-7-14/h2-5,14H,6-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSVQWOJBGLUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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